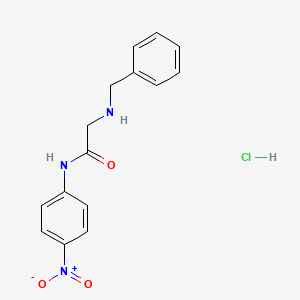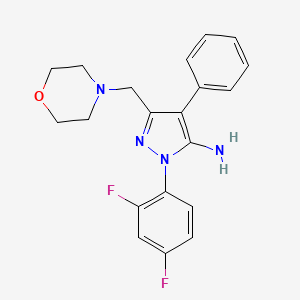
N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as B-FNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. B-FNA is a derivative of the well-known compound, fenamate, which is commonly used as an anti-inflammatory drug. However, B-FNA has shown promising results in research studies as a potential tool for investigating the role of ion channels in various physiological processes.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide selectively blocks the activity of the T-type calcium channel by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing calcium ions to flow into the cell, which ultimately reduces neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have a number of biochemical and physiological effects in research studies. Specifically, N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to reduce pain perception in animal models, suggesting that it may have potential as a pain reliever. Additionally, N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to reduce seizure activity in animal models, suggesting that it may have potential as an anti-epileptic drug. N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to affect sleep regulation in animal models, suggesting that it may have potential as a sleep aid.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in research studies is its selective blocking ability for T-type calcium channels. This allows researchers to investigate the role of these channels in various physiological processes without affecting the activity of other ion channels. However, one limitation of using N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its potential for off-target effects. While N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is selective for T-type calcium channels, it may still affect the activity of other ion channels to some extent.
Orientations Futures
There are a number of potential future directions for research involving N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One potential direction is to investigate the role of T-type calcium channels in pain perception and the potential for N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide as a pain reliever. Another potential direction is to investigate the role of T-type calcium channels in epilepsy and the potential for N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide as an anti-epileptic drug. Additionally, further research could investigate the potential for N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide as a sleep aid and its effects on sleep regulation. Overall, N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has shown promising results in research studies and has the potential to be a valuable tool for investigating the role of ion channels in various physiological processes.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been primarily used in research studies to investigate the role of ion channels in various physiological processes. Specifically, N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to selectively block the activity of the T-type calcium channel, which is involved in regulating neuronal excitability and neurotransmitter release. This selective blocking ability makes N-(4-bromo-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide a valuable tool for investigating the role of T-type calcium channels in various physiological processes, including pain perception, epilepsy, and sleep regulation.
Propriétés
IUPAC Name |
N'-(4-bromo-2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-9-7-10(15)4-5-12(9)17-14(19)13(18)16-8-11-3-2-6-20-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNHGWWTTZPUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B4237124.png)
![N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl}propanamide](/img/structure/B4237142.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B4237144.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4237146.png)

![3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B4237160.png)
![N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4237173.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4237189.png)
![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B4237191.png)




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B4237205.png)